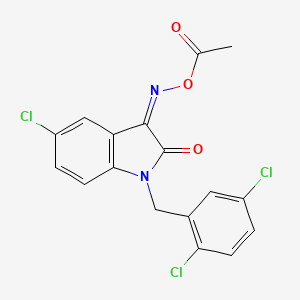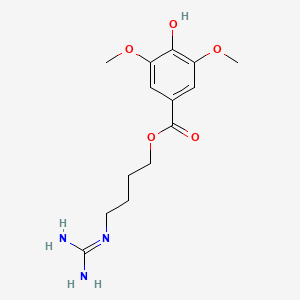
Leonurine
Overview
Description
Leonurine: SCM-198 in research) is a pseudoalkaloid found in various plants of the Lamiaceae family. It has been isolated from species such as Leonotis leonurus , Leonurus nepetifolia , Leonurus japonicus , and Leonurus cardiaca Traditionally, motherwort has been used in herbal medicine, particularly for gynecological purposes .
Scientific Research Applications
a. Medicinal Uses:
Uterine Effects: Leonurine exhibits excitatory effects on the uterus in various animal models. It enhances uterine contractions and may be relevant in gynecology.
Cardiovascular Effects: At low doses, this compound enhances frog heart contractions, but high doses lead to inhibition. It also affects blood vessels, causing vasoconstriction.
Respiratory Stimulation: this compound increases respiratory rate in anesthetized cats.
Other Effects: It influences intestinal tension, urinary output, and exhibits arrow-poison-like effects.
b. Mechanism of Action: The precise mechanism by which this compound exerts its effects remains an area of ongoing research. It likely involves interactions with specific molecular targets and signaling pathways.
Mechanism of Action
Target of Action
Leonurine, an alkaloid found in the Leonurus genus, has been shown to interact with several key targets. These include GSR, CYP2C9, BCHE, GSTP1, TGM2, and PLA2G2A . It also targets Cx36/CaMKII in PC12 cells . These targets play crucial roles in various cellular processes, including cell proliferation, apoptosis, and autophagy .
Mode of Action
This compound interacts with its targets to exert its therapeutic effects. For instance, it inhibits lung cancer cell immune evasion by inhibiting the ILT4-PI3K/AKT-B7-H3 pathway in human lung cancer cells and down-regulating ILT4, PI3K, AKT, B7-H3 mRNA, and protein expression . It also provides neuroprotection against oxygen-glucose deprivation by targeting the Cx36/CaMKII pathway .
Biochemical Pathways
This compound affects several biochemical pathways. Key signal transduction pathways implicated in its action include the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), the Phosphoinositide3-Kinase/Serine/Threonine Protein Kinase (PI3K/AKT), the Signal Transducer and Activator of Transcription 3 (STAT3), and the Mitogen-Activated Protein/Extracellular Signal-Regulated Kinase (MAP/ERK) . It also affects glycerophospholipid metabolism, linoleic acid metabolism, tryptophan metabolism, and glutamate metabolism .
Pharmacokinetics
A this compound o/o microemulsion has been developed to enhance its absorption and bioavailability .
Result of Action
This compound exhibits its anticancer potential by inhibiting neoplastic cell proliferation, inducing apoptosis and autophagy, and containing oncogenic cell invasion and migration . It also reduces oxidative stress and provides neuroprotection against ischemic injury .
Action Environment
Environmental factors such as oxidative stress and inflammation can influence the action of this compound. For instance, this compound can reduce inflammation by inhibiting the production of intracellular ROS, as well as inhibiting the activation of p38 and MAPK pathways, and finally blocking the activation of NF-κB . It also ameliorates oxidative stress damage and insufficient angiogenesis of HUVECs induced by H2O2 through activating the PI3K/Akt-eNOS signaling pathway .
Future Directions
Biochemical Analysis
Biochemical Properties
Leonurine interacts with several enzymes and proteins. It weakly binds to multiple GABA receptor sites, including the GABA A receptor . It shows much higher affinity as a 5-HT3A receptor antagonist . It can regulate a variety of functions including oxidative stress, inflammation, fibrosis, apoptosis, and metabolic disorder .
Cellular Effects
This compound has demonstrated various effects on different types of cells and cellular processes. It has shown to inhibit the progression of endometriosis by inhibiting the aromatase-estrogen receptor (ER) α activated by TNF-α, increasing the expression of progesterone receptor subtype B (PRB), and promoting autophagy and apoptosis of endometrial stromal cells . It also inhibits lung cancer cell immune evasion and exerts anti-lung cancer effects by inhibiting the ILT4-PI3K/AKT-B7-H3 pathway in human lung cancer cells and down-regulating ILT4, PI3K, AKT, B7-H3 mRNA, and protein expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It reduces inflammation by inhibiting the production of intracellular ROS, as well as inhibiting the activation of p38 and MAPK pathways, and finally blocking the activation of NF-κB . It also inhibits lung cancer cell immune evasion and exerts anti-lung cancer effects by inhibiting the ILT4-PI3K/AKT-B7-H3 pathway .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, this compound could inhibit the progression of endometriosis in a mouse model at dosages of 7.5 and 15 mg/kg/d for 7 days
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to modulate the JAK-STAT/PI3K-Akt and PPAR signaling pathways
Transport and Distribution
This compound is primarily distributed in the plasma and extracellular fluids
Subcellular Localization
It is suggested that the final synthesis step of this compound takes place in the vacuole
Preparation Methods
a. Natural Sources: Leonurine can be extracted from different species of motherwort, including Leonurus sibiricus , Leonurus heterophyllus , and Leonurus artemisia . These plants contain this compound in their leaves or entire aerial parts.
b. Chemical Synthesis: While natural sources provide limited quantities, chemical synthesis offers an alternative route to obtain this compound. One common synthetic method involves the following steps:
- Starting with benzoic acid , protect the active carbon with ethyl chloroformate .
- Under Lewis acid catalysis, open the tetrahydrofuran ring.
- Hydrolyze the resulting ester to obtain 4-ethoxycarbonyl-3,5-dimethoxybenzoic acid .
- React this compound with methyl isothiocyanate to yield this compound .
Chemical Reactions Analysis
Leonurine undergoes several reactions, including:
Oxidation: It can be oxidized under appropriate conditions.
Reduction: Reduction reactions may modify its structure.
Substitution: this compound can participate in substitution reactions. Common reagents and conditions vary depending on the specific reaction. Major products formed from these reactions are not always well-documented, but further research could reveal valuable insights.
Comparison with Similar Compounds
Leonurine’s uniqueness lies in its combination of uterine effects, cardiovascular actions, and respiratory stimulation. While other alkaloids share some properties, this compound’s multifaceted impact sets it apart.
Conclusion
This compound continues to intrigue researchers, and its diverse effects warrant further investigation. As we explore its applications, we uncover the hidden potential of this remarkable compound.
properties
IUPAC Name |
4-(diaminomethylideneamino)butyl 4-hydroxy-3,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5/c1-20-10-7-9(8-11(21-2)12(10)18)13(19)22-6-4-3-5-17-14(15)16/h7-8,18H,3-6H2,1-2H3,(H4,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGSUWLDMZFYNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OCCCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179434 | |
| Record name | Leonurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24697-74-3 | |
| Record name | Leonurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24697-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leonurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024697743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leonurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24697-74-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEONURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09Q5W34QDA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4Z)-4-[[3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one](/img/structure/B1674656.png)
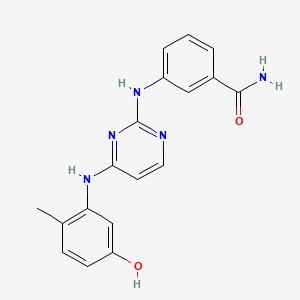
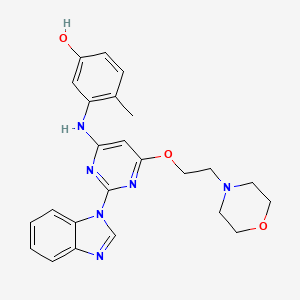
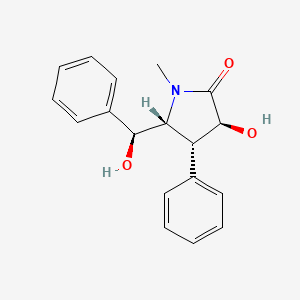
![N-(3-fluoro-4-((2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl)oxy)phenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B1674664.png)

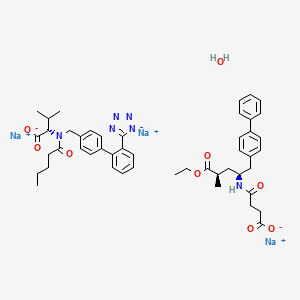
![1,2,3,8-Tetrahydro-1,2,3,3,8-pentamethyl-5-(trifluoromethyl)-7H-pyrrolo[3,2-g]quinolin-7-one](/img/structure/B1674667.png)
![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-](/img/structure/B1674668.png)


